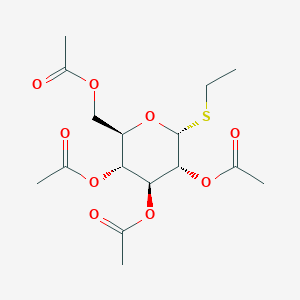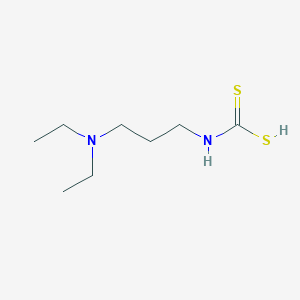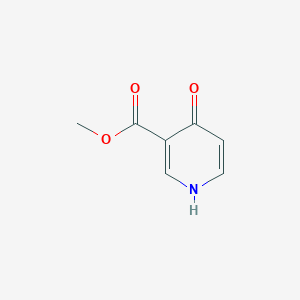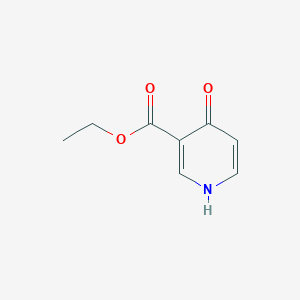
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex and intriguing biomedical compound with vast potential . It is widely employed in the pharmaceutical industry and assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .
Synthesis Analysis
The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent .Molecular Structure Analysis
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thioglucopyranoside contains a total of 50 atoms; 24 Hydrogen atoms, 16 Carbon atoms, 9 Oxygen atoms, and 1 Sulfur atom . It also contains 26 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 ether (aliphatic), and 1 sulfide .Chemical Reactions Analysis
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside assumes a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It is also an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes .Physical And Chemical Properties Analysis
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a crystalline powder . It is soluble in Dichloromethane, ether, ethyl acetate, and methanol . It has a melting point of 67-68° C and a predicted boiling point of 453.2° C at 760 mmHg . The predicted density is 1.3 g/cm3 .Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, an ether oxygenate used in gasoline. Microorganisms in soil and groundwater can degrade ETBE aerobically. The review discusses ETBE's aerobic biodegradation pathways, the microorganisms involved, and the impact of co-contaminants on its biodegradation. It highlights the need for further research on ETBE's anaerobic degradation pathways and its biodegradation in the presence of complex environmental contaminant mixtures (Thornton et al., 2020).
Ethylene Oxide Sterilization of Medical Devices
This paper discusses ethylene oxide (EO) as a sterilizing agent for medical devices, emphasizing the need for cycle design and validation. It reviews EO's action mechanism, toxicity, and applications in sterilization processes, stressing the development of mathematical models to improve process flexibility and safety (Mendes et al., 2007).
Chemical Recycling of Poly(ethylene terephthalate)
The research covers the chemical recycling of PET from post-consumer soft-drink bottles, focusing on hydrolysis processes to recover pure terephthalic acid monomer. It discusses the kinetics of these processes and the potential for using glycolysed PET products as raw materials for producing value-added materials, highlighting recycling's contribution to conserving petrochemical products and energy (Karayannidis & Achilias, 2007).
The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation
This review addresses the immunogenicity concerns associated with PEGylated drugs and the necessity for developing alternatives to PEG. It discusses the formation of anti-PEG antibodies and their impact on drug efficacy and patient safety, emphasizing the urgent need for collaborative efforts to design and synthesize effective PEG alternatives (Thai Thanh Hoang Thi et al., 2020).
Zukünftige Richtungen
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has vast potential and is widely employed in the pharmaceutical industry . It is an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases . This suggests that it will continue to be a significant compound in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)







